2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid is a boronic acid derivative that plays an important role in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a pyrimidine ring, a hydroxyl group, and a boronic acid functional group, making it valuable for various chemical reactions, particularly in the field of drug development and molecular biology.
The compound can be synthesized through various methods involving boron chemistry and pyrimidine derivatives. It is commercially available from chemical suppliers and can also be found in scientific literature detailing its synthesis and applications.
2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid falls under the category of boronic acids, specifically those containing a pyrimidine moiety. Boronic acids are known for their ability to form reversible covalent bonds with diols, which is crucial for their role in biochemical applications.
The synthesis of 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid can be approached through several methods:
The specific conditions for these reactions often include low temperatures (e.g., -78 °C) and inert atmospheres to prevent side reactions. The choice of solvent also plays a critical role in the yield and purity of the final product.
The molecular formula for 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid is CHB NO. The structure features:
Key structural data includes:
2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid participates in several key chemical reactions:
The reactivity of this compound is influenced by its functional groups, allowing it to serve as a versatile building block in organic synthesis.
The mechanism of action for 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid primarily involves its interaction with biological molecules, particularly through the formation of reversible covalent bonds with diols present in sugars or other biomolecules. This property makes it valuable in drug design, especially for targeting enzymes that utilize carbohydrate substrates.
Research indicates that compounds like this one can modulate biological pathways by inhibiting specific enzymatic activities, which has implications in therapeutic applications .
Relevant data include pKa values indicating acidity/basicity, which can influence its behavior in biological systems.
2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid has several important applications:
2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid represents a structurally sophisticated boronic acid derivative that integrates three pharmaceutically relevant features: a boronic acid moiety for target interaction and Suzuki coupling versatility, a pyrimidine heterocycle for biomolecular recognition, and a hydroxyethylamino side chain conferring hydrophilic character and hydrogen-bonding capability. This trifunctional architecture positions it as a valuable intermediate in medicinal chemistry and drug development pipelines, particularly for kinase inhibitors and receptor antagonists where boronic acids demonstrate targeted therapeutic potential. Its emergence aligns with the broader "boron advantage" in pharmaceutical design, leveraging boron's unique electronic properties and reversible covalent binding to biological targets [7].
The systematic IUPAC name 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid (CAS RN: 2226087-09-6) explicitly defines its molecular architecture [3]. This nomenclature specifies three critical structural elements: (1) the boronic acid (-B(OH)₂) group at the 5-position of the pyrimidine ring, (2) the hydroxyethylamino substituent (-NH-CH₂-CH₂-OH) at the 2-position, and (3) the heterocyclic pyrimidine core. The molecular formula C₆H₁₀BN₃O₃ (molecular weight: 182.97 g/mol) confirms its composition [1] [3].
Table 1: Nomenclature and Identifiers for 2-(2-Hydroxyethylamino)pyrimidine-5-boronic Acid and Derivatives
Compound Name | CAS Number | Molecular Formula | Key Identifiers (MDL/MFCD) | Notation Type |
---|---|---|---|---|
2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid | 2226087-09-6 | C₆H₁₀BN₃O₃ | MFCD27981300 [3] | Systematic IUPAC |
(2-((2-Hydroxyethyl)amino)pyrimidin-5-yl)boronic acid | 75486149 (CID) | C₆H₁₀BN₃O₃ | - | PubChem Preferred [1] |
2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid pinacol ester | - | C₁₂H₂₀BN₃O₃ | - | Protected Form [2] |
Structurally, the molecule exhibits tautomerism and hybridization sensitivity inherent to boronic acids. The boron atom adopts sp² hybridization in the trigonal planar, neutral form, converting to sp³ hybridization in the anionic tetrahedral form upon nucleophilic interaction or at alkaline pH. This electron-deficient character facilitates reversible covalent bond formation with biological nucleophiles (e.g., serine residues in proteases) or enables transmetalation in Suzuki-Miyaura cross-coupling reactions [7]. The hydroxyethylamino group enhances water solubility via hydrogen bonding, counterbalancing the hydrophobic pyrimidine moiety, while the pyrimidine nitrogen atoms serve as hydrogen bond acceptors. The SMILES notation OCCNC1=NC=C(C=N1)B(O)O
precisely encodes this connectivity [3], and the InChIKey for related protected forms like the pinacol ester (QUEIXBFMJFCEAV-UHFFFAOYSA-N
) confirms stereochemical uniqueness [2].
The development of 2-(2-hydroxyethylamino)pyrimidine-5-boronic acid is intrinsically linked to three key advancements: (1) the medicinal chemistry "boron renaissance" initiated by Bortezomib's FDA approval (2003), (2) methodological breakthroughs in Suzuki-Miyaura cross-coupling (late 20th century), and (3) strategic incorporation of solubilizing groups into boronic acid pharmacophores.
The Suzuki-Miyaura reaction (1979), enabling efficient C-C bond formation between boronic acids and aryl halides, catalyzed widespread boronic acid utilization in synthetic chemistry [7]. This reaction provided the essential toolkit for constructing complex pyrimidine-boronic acid hybrids, overcoming previous synthetic limitations. Early pyrimidine boronic acids were simple aryl derivatives lacking amino substituents, primarily serving as coupling intermediates. The integration of functionalized side chains, specifically hydroxyethylamino groups, emerged later to address pharmacokinetic challenges like poor aqueous solubility and membrane permeability associated with hydrophobic boronic acids. Patent analyses reveal claims covering substituted pyrimidinyl boronic acids as intermediates for receptor antagonists, signifying their pharmaceutical relevance [8].
The recognition that boronic acids could act as pharmacophores—not just synthetic intermediates—drove innovation. Boron's vacant p orbital facilitates reversible, covalent interactions with enzyme active sites, exemplified by proteasome inhibitors (Bortezomib) and β-lactamase inhibitors (Vaborbactam). Incorporating the hydroxyethylamino moiety onto the pyrimidine scaffold represented a deliberate design strategy to enhance drug-likeness. This group improves solubility and provides a tether for secondary interactions with biological targets or for prodrug derivatization. Sigma-Aldrich's inclusion of its pinacol ester (AldrichCPR collection) underscores its value for early-stage drug discovery, albeit sold analytically uncharacterized ("as-is") [2] [5].
Table 2: Historical Milestones in Pyrimidine-Boronic Acid Development
Time Period | Key Development | Impact on Scaffold Design |
---|---|---|
Pre-2000 | Suzuki-Miyaura Coupling Optimization [7] | Enabled reliable synthesis of (hetero)aryl boronic acids |
2003 | Bortezomib FDA Approval [7] | Validated boronic acid as a therapeutic pharmacophore |
Mid 2000s | Solubility-Enhanced Boronic Acids (e.g., Ixazomib) [7] | Highlighted need for hydrophilic substituents |
Post-2010 (e.g., 2226087-09-6 registered) | Functionalized Derivatives (Hydroxyethylamino) [3] | Integrated solubilizing groups directly onto pyrimidine core |
The bioactivity and physicochemical profile of pyrimidine boronic acids are exquisitely sensitive to substitution patterns. 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid exemplifies a strategic isomer where the boronic acid group and the amino substituent occupy meta-equivalent positions (2 and 5) on the heterocycle. This spatial separation minimizes electronic interference between the electron-deficient boron and the electron-donating amino group, stabilizing the molecule and preserving the Lewis acidity crucial for target binding or cross-coupling [1] [4].
Comparative analysis reveals significant property shifts based on substitution position:
The hydroxyethylamino group acts as a critical modulator:
Table 3: Impact of Isomerism and Substituents on Pyrimidine-Boronic Acid Properties
Compound Variation | Key Structural Feature | Predicted Property Shift vs. Target Compound |
---|---|---|
2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid | -B(OH)₂ at C5, -NHCH₂CH₂OH at C2 | Baseline: Balanced LogP, Moderate H-bonding capacity |
2-(2-Hydroxyethyl)pyrimidine-5-boronic acid [4] | -B(OH)₂ at C5, -CH₂CH₂OH at C2 (no N linker) | Loss of H-bond donor (-NH-), Increased hydrophobicity |
2-(2-Methoxyethylamino)pyrimidine-5-boronic acid pinacol ester [5] | -OMe instead of -OH, Boron protected | Increased LogP, Loss of H-bond donor (-OH), Stable but inert |
2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid [6] | -OCH₂CF₃ at C2, -B(OH)₂ at C5 | Strong electron-withdrawal, High LogP, No H-bond donor |
This synergy—where the boronic acid enables target engagement or coupling, the pyrimidine acts as a privileged scaffold, and the hydroxyethylamino group imparts favorable physicochemical properties—makes 2-(2-hydroxyethylamino)pyrimidine-5-boronic acid a versatile intermediate. Its design reflects sophisticated medicinal chemistry principles aimed at optimizing molecular interactions and drug-like behavior [3] [7].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3